molecular formula C19H18F2N2O3S B2625200 4-(N,N-diallylsulfamoyl)-N-(2,4-difluorophenyl)benzamide CAS No. 393838-16-9

4-(N,N-diallylsulfamoyl)-N-(2,4-difluorophenyl)benzamide

Cat. No. B2625200
CAS RN: 393838-16-9
M. Wt: 392.42
InChI Key: QYOCJCMKEMCWFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N,N-diallylsulfamoyl)-N-(2,4-difluorophenyl)benzamide, also known as DASB, is a chemical compound that has gained significant attention from researchers due to its potential applications in scientific research. DASB is a selective serotonin reuptake inhibitor (SSRI) that is commonly used as a radiotracer in positron emission tomography (PET) imaging studies of the brain.

Scientific Research Applications

4-(N,N-diallylsulfamoyl)-N-(2,4-difluorophenyl)benzamide has been extensively used in PET imaging studies of the brain to investigate the role of serotonin transporters (SERTs) in various neurological and psychiatric disorders such as depression, anxiety, and Parkinson's disease. 4-(N,N-diallylsulfamoyl)-N-(2,4-difluorophenyl)benzamide binds specifically to SERTs and can be used to measure their density and distribution in the brain. This information can be used to understand the underlying mechanisms of these disorders and develop new treatments.

Mechanism of Action

4-(N,N-diallylsulfamoyl)-N-(2,4-difluorophenyl)benzamide is a selective serotonin reuptake inhibitor (SSRI) that binds to SERTs and prevents the reuptake of serotonin into presynaptic neurons. This leads to an increase in serotonin levels in the synaptic cleft, which can improve mood and alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects:
4-(N,N-diallylsulfamoyl)-N-(2,4-difluorophenyl)benzamide has been shown to have a high affinity for SERTs and a low affinity for other monoamine transporters such as dopamine and norepinephrine transporters. This selectivity makes 4-(N,N-diallylsulfamoyl)-N-(2,4-difluorophenyl)benzamide an ideal radiotracer for PET imaging studies of SERTs. 4-(N,N-diallylsulfamoyl)-N-(2,4-difluorophenyl)benzamide has also been reported to have a long half-life in the brain, which allows for prolonged imaging studies.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-(N,N-diallylsulfamoyl)-N-(2,4-difluorophenyl)benzamide in PET imaging studies is its high selectivity for SERTs. This allows for accurate measurement of SERT density and distribution in the brain. However, 4-(N,N-diallylsulfamoyl)-N-(2,4-difluorophenyl)benzamide has a relatively low signal-to-noise ratio, which can limit its sensitivity in detecting small changes in SERT density. Additionally, 4-(N,N-diallylsulfamoyl)-N-(2,4-difluorophenyl)benzamide has a high lipophilicity, which can lead to non-specific binding in the brain.

Future Directions

There are several future directions for the use of 4-(N,N-diallylsulfamoyl)-N-(2,4-difluorophenyl)benzamide in scientific research. One potential application is the investigation of the role of SERTs in other neurological and psychiatric disorders such as schizophrenia and addiction. Another direction is the development of new radiotracers that have higher sensitivity and specificity for SERTs. Additionally, the development of new imaging techniques that can improve the signal-to-noise ratio of 4-(N,N-diallylsulfamoyl)-N-(2,4-difluorophenyl)benzamide could enhance its utility in PET imaging studies.

Synthesis Methods

The synthesis of 4-(N,N-diallylsulfamoyl)-N-(2,4-difluorophenyl)benzamide involves a series of chemical reactions that start with the reaction of 2,4-difluoroaniline with 4-chlorobenzoyl chloride to form 4-(2,4-difluorophenyl)benzoyl chloride. The resulting compound is then reacted with N,N-diallylsulfamide to form 4-(N,N-diallylsulfamoyl)-N-(2,4-difluorophenyl)benzamide. This synthesis method has been reported to yield 4-(N,N-diallylsulfamoyl)-N-(2,4-difluorophenyl)benzamide with a purity of greater than 98%.

properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O3S/c1-3-11-23(12-4-2)27(25,26)16-8-5-14(6-9-16)19(24)22-18-10-7-15(20)13-17(18)21/h3-10,13H,1-2,11-12H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOCJCMKEMCWFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-diallylsulfamoyl)-N-(2,4-difluorophenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.